3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a propionic acid moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound has been documented in various scientific literature, including chemical databases and research articles that explore its synthesis, properties, and biological activities. Notably, it is referenced in patent literature and chemical properties databases, indicating its relevance in pharmaceutical research .
The synthesis of 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid typically involves multi-step reactions that utilize starting materials such as piperazine and chlorophenyl derivatives. The general synthetic route can be outlined as follows:
The synthesis may employ various reagents such as dimethylaminopyridine (DMAP) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDCI) to facilitate the coupling reactions. The reaction conditions typically involve refluxing in solvents like dichloromethane, followed by purification steps such as crystallization or chromatography .
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) to enhance yield and selectivity. For example, esterification may require acidic conditions or heat to drive the reaction forward .
The mechanism of action for 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid is primarily related to its interaction with biological targets in the body, potentially affecting neurotransmitter systems or inflammatory pathways. While specific mechanisms for this compound are not extensively detailed in literature, similar compounds often act as modulators of receptor activity or enzyme inhibition.
Research indicates that derivatives of piperazine compounds can exhibit significant pharmacological effects, including analgesic and anti-inflammatory activities . Further studies would be necessary to elucidate the exact mechanisms for this specific compound.
The physical properties of 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid include:
Chemical properties include:
Relevant analyses such as IR and NMR spectroscopy provide insights into functional groups and molecular interactions .
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid has potential applications in various fields:
Piperazine derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and adaptability in molecular design. These heterocyclic compounds feature a six-membered ring with two nitrogen atoms at positions 1 and 4, enabling diverse substitution patterns that fine-tune bioactivity. The structural plasticity of piperazine allows it to serve as a conformational constraint, a solubility enhancer, or a hydrogen bond acceptor/donor in drug-receptor interactions. Among these derivatives, N-arylpiperazines bearing halogenated phenyl groups and acidic functionalization represent a therapeutically significant subclass, with 3-[4-(3-chlorophenyl)-piperazin-1-yl]-propionic acid (molecular formula: C₁₃H₁₇ClN₂O₂; PubChem CID: 269712) emerging as a structurally optimized candidate for central nervous system (CNS) targeting [1] [3].
The 3-chlorophenylpiperazine moiety confers distinctive pharmacodynamic properties through:
Table 1: Structural and Biopharmaceutical Properties of 3-Chlorophenylpiperazine Derivatives
Compound | Molecular Formula | Molecular Weight | Key Substituent | logP* | Bioactivity Relevance |
---|---|---|---|---|---|
3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propionic acid | C₁₃H₁₇ClN₂O₂ | 268.74 | -CH₂CH₂COOH | 1.8 | Enhanced water solubility; CNS targeting |
3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propionitrile | C₁₂H₁₄ClN₃ | 235.71 | -CH₂CH₂CN | 2.9 | Metabolic instability; limited solubility |
3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-7H-pyrrolo[2,3-b]pyridine | C₁₈H₁₉ClN₄ | 326.83 | -CH₂-heterocycle | 3.5 | Dopamine D4 receptor antagonism |
3-[4-(2-Hydroxyethyl)-piperazin-1-yl]-propionic acid 2HCl | C₉H₂₀Cl₂N₂O₃ | 275.17 | -CH₂CH₂OH | -0.2 | Improved solubility; prodrug potential |
*Predicted using PubChem and ChemSpider data [1] [2] [4]
Functionalization with propionic acid distinguishes this compound from related piperazine derivatives:
Table 2: Functional Group Impact on Physicochemical and Pharmacokinetic Parameters
Functional Group | Representative Compound | Water Solubility | Plasma Protein Binding | Metabolic Vulnerability | Target Affinity |
---|---|---|---|---|---|
-COOH | 3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propionic acid | High | Moderate (70–80%) | Low | Amine receptors; transporters |
-CN | 3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propionitrile | Low | Low (40–50%) | High (CYP3A4) | Dopamine D2 receptors |
-CONH₂ | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Moderate | High (>90%) | Moderate (amidases) | Sodium channels |
-CH₂OH | 3-[4-(2-Hydroxyethyl)-piperazin-1-yl]-propionic acid | High | Moderate (75%) | Moderate (dehydrogenases) | Sigma receptors |
Source: Derived from experimental data in cited references [1] [2] [4]
The evolution of 3-chlorophenylpiperazine derivatives reflects strategic molecular optimization:
Table 3: Chronological Development of Key 3-Chlorophenylpiperazine Derivatives
Year | Compound Class | Therapeutic Application | Key Advancement | Reference |
---|---|---|---|---|
2004 | Tetrazole-piperazine hybrids | Antifungal | MIC 0.25 μg/mL vs. C. neoformans | Banoglu et al. |
2007 | Pyrrolo[2,3-b]pyridine-piperazines | Dopamine receptor antagonists | D4 receptor selectivity (Ki = 0.43 nM) | Dundar et al. |
2010 | Trifluoromethylphenylpyridazines | Anticonvulsant/antimicrobial | Sodium channel binding (IC50 = 32 μM) | Gokce et al. |
2015 | N-phenylacetamide derivatives | Anticonvulsant | ED50 42 mg/kg (MES test) | Kamiński et al. |
2017 | Propionic acid derivatives | Multitarget CNS agents | Enhanced GABA synthesis; logP optimization | PubChem/Chemsrc data |
Source: Compiled from pharmacological and synthetic literature [2] [5] [7]
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7